(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid

chiral resolution enantiomeric excess stereoselective synthesis

This compound (CAS 2102412-00-8, MFCD31555477) is a chiral N-Boc-protected α-arylglycine derivative. It features a single (S)-configured chiral center linking a 4-cyanophenyl moiety to an α-amino acid backbone, with the amine protected by an acid-labile tert-butoxycarbonyl (Boc) group.

Molecular Formula C14H16N2O4
Molecular Weight 276.292
CAS No. 2102412-00-8
Cat. No. B2895173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid
CAS2102412-00-8
Molecular FormulaC14H16N2O4
Molecular Weight276.292
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)C(=O)O
InChIInChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-4-9(8-15)5-7-10/h4-7,11H,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
InChIKeyLHQRGJCTILOATO-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid (CAS 2102412-00-8) – Key Chemical Characteristics


This compound (CAS 2102412-00-8, MFCD31555477) is a chiral N-Boc-protected α-arylglycine derivative . It features a single (S)-configured chiral center linking a 4-cyanophenyl moiety to an α-amino acid backbone, with the amine protected by an acid-labile tert-butoxycarbonyl (Boc) group . With a molecular formula of C₁₄H₁₆N₂O₄ and a molecular weight of 276.29 g/mol, it is typically supplied as an off-white to yellow solid with >95% purity [1]. Classified as a research-only intermediate, it carries GHS07 (harmful/irritant) hazard labeling [1].

Why Simple Substitution with In-Class Analogs Compromises Stereochemical Integrity and Synthetic Outcomes


Substituting this (S)-enantiomer with the racemate (CAS 1111737-56-4) or the (R)-enantiomer would erase the critical stereochemical information required for asymmetric synthesis and chirality-dependent molecular recognition [1]. The 4-cyano substituent on the phenyl ring introduces a strong electron-withdrawing group (σₚ Hammett = 0.66), which modulates the acidity of the α-proton (predicted pKa ≈ 3.14) and influences coupling kinetics relative to unsubstituted phenylglycine analogs [2]. Furthermore, switching the Boc protecting group to a base-labile Fmoc or hydrogenolytically-labile Cbz analog alters the orthogonal protection strategy, dictating incompatible deprotection conditions during multi-step synthesis [2]. Each of these structural features contributes to measurable differences in reactivity and selectivity, making direct interchange without re-optimization a significant liability.

Quantitative Evidence Guide: Procurement Differentiation for (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid


Chiral Identity and Enantiomeric Purity Differentiate from Racemic Mixture

The target (S)-enantiomer (CAS 2102412-00-8) possesses a defined absolute configuration, whereas the racemic mixture (CAS 1111737-56-4) lacks stereochemical identity . While a direct specific rotation value for this compound is not reported in the open literature, the structurally analogous N-Boc-(S)-phenylglycine (CAS 2900-27-8) exhibits an optical rotation α 25/D of +130.0 to +139.0° (c=1, ethanol), compared to ~0° for the DL-racemate . This class-level inference demonstrates that enantiopure material provides a measurable chiroptical signal essential for stereochemical quality control, while the racemate provides none .

chiral resolution enantiomeric excess stereoselective synthesis

Acid-Labile Boc Protection Enables Orthogonal Strategy Relative to Fmoc Analogs

The Boc group on the target compound is quantitatively removable under acidic conditions (e.g., 20–60% TFA in CH₂Cl₂), whereas N-Fmoc-4-cyanophenylglycine analogs would require basic deprotection (20% piperidine in DMF) [1][2]. In a direct comparison study using phosphonium ionic liquid at 100°C, Boc deprotection of amino acids reached completion within 10 minutes using 2 equivalents of TFA, with >95% yield [3]. This acid-lability is orthogonal to base-labile Fmoc protection, allowing sequential deprotection in complex molecule assembly, a capability not achievable if both protecting groups were acid-labile [1].

protecting group orthogonality solid-phase peptide synthesis selective deprotection

4-Cyano Substituent Modulates Electronic Properties Relative to Unsubstituted Phenylglycine Analogs

The 4-cyanophenyl group imposes a strong electron-withdrawing effect (Hammett σₚ = 0.66) absent in the unsubstituted phenyl analog N-Boc-phenylglycine (σₚ = 0) [1]. This is reflected in the lowered predicted pKa of the carboxylic acid: 3.14 for the target compound versus 3.52 for N-Boc-phenylglycine (ACD/Labs predicted), representing an approximately 2.4-fold increase in acidity [2]. The electron-deficient aryl ring also retards electrophilic aromatic substitution side reactions during coupling, a distinction relevant when choosing between building blocks for acid-sensitive or oxidation-prone synthetic sequences [1].

Hammett substituent constant electronic modulation α-proton acidity

Commercial Availability and Purity Specification Against Competing Analogs

The target (S)-enantiomer is commercially stocked at ≥95% purity by Fluorochem (250 mg, £765), ≥98% by Leyan (100 mg–25 g scale range), and offered by multiple independent suppliers including SunwayPharm, ABCR, and Kuujia, indicating a diversified supply base . In contrast, the (R)-enantiomer is listed by fewer suppliers (primarily ChemScene) with more limited stock availability and less transparent purity documentation . The racemate (CAS 1111737-56-4) is widely available but cannot serve stereochemically demanding applications . Procurement risk is thus lower for the (S)-enantiomer due to multi-vendor sourcing with consistent purity specifications.

vendor purity comparison supply chain reliability analytical specification

Recommended Application Scenarios for (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid (CAS 2102412-00-8)


Asymmetric Synthesis of Enantiomerically Pure Bioactive Molecules Requiring a 4-Cyanophenyl Pharmacophore

The defined (S)-stereochemistry is essential for constructing single-enantiomer drug candidates where the 4-cyanophenyl moiety serves as a key pharmacophoric element. The enantiopure nature (class-level inference from optical rotation of >130° for analogous Boc-(S)-phenylglycines) ensures reproducible stereochemical outcomes in downstream coupling reactions, whereas use of the racemate would yield diastereomeric mixtures requiring costly chiral separation . The 4-cyano group further enables diversification through the nitrile functionality (hydrolysis to amide/carboxylic acid, reduction to amine, or cycloaddition to tetrazole) .

Boc-Based Orthogonal Protection Strategy in Multi-Step Solid-Phase Peptide Synthesis (SPPS) or Hybrid Molecule Assembly

When a synthetic sequence requires selective N-deprotection without perturbing base-labile linkers or protecting groups elsewhere in the molecule, the Boc group provides the necessary acid-lability. The quantitative deprotection achievable under acidic conditions (complete within 10 min using 2 equiv. TFA in ionic liquid at 100°C with >95% yield) enables efficient stepwise assembly. This compound cannot be replaced by its Fmoc analog, which would require basic piperidine treatment that is mutually incompatible with acid-labile protecting schemes, as demonstrated by the well-established Fmoc/Boc orthogonal strategy .

Chiral Building Block for Structure-Activity Relationship (SAR) Studies Involving Electron-Deficient Aryl Glycine Residues

The enhanced acidity of the target compound (predicted pKa = 3.14 vs. ~3.52 for unsubstituted analog) and the electron-withdrawing character (σₚ = 0.66) modify both the kinetics of amide bond formation and the conformational preferences of the resulting products. Researchers systematically varying the electronic nature of the aryl ring in a SAR campaign can use this compound as the electron-deficient extreme (σₚ = 0.66), directly comparable to the electron-neutral phenylglycine (σₚ = 0) and electron-donating variants, enabling correlation of electronic parameters with biological activity .

Analytical Reference Standard for Chiral Purity Method Development in Regulated Pharmaceutical Environments

The (S)-enantiomer, with its established MDL number (MFCD31555477) and multi-vendor availability at ≥98% purity , can serve as a well-characterized reference standard for developing chiral HPLC or SFC methods. Its unique InChI Key (LHQRGJCTILOATO-NSHDSACASA-N) ensures unambiguous database registration, making it suitable for use in regulatory filings where exact identity, stereochemistry, and traceable supply documentation are mandatory requirements.

Quote Request

Request a Quote for (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.